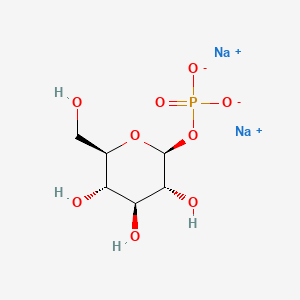

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is an acetylated sugar that has wide applications in organic synthesis . It is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .

Synthesis Analysis

The synthesis of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose involves a multistep reaction that eventually leads to a mixture of hemiacetal (1-OH derivative) and 2, from which the latter could be isolated in pure form by crystallization . A more detailed protocol for the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose can be viewed using Java or Javascript .Chemical Reactions Analysis

The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide, but more recently the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Physical And Chemical Properties Analysis

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose is a solid substance with an optical activity of [α]20/D +11°, c = 6 in chloroform . It has a melting point of 126-128 °C (lit.) .科学的研究の応用

Synthesis and Chemical Reactions

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose serves as a crucial intermediate in the synthesis of complex molecules. For instance, its role in the preparation of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-trifluoroacetamido-beta-D-glucopyranose and its subsequent transformation into glycosides with potential antitumor activities illustrates its significance in medicinal chemistry (Myszka et al., 2003). Furthermore, it has been used in regioselective enzymatic hydrolysis to synthesize protected glucopyranoses with a free secondary C-4 hydroxyl group, showcasing its utility in facilitating selective chemical transformations (Terreni et al., 2002).

Applications in Glycosylation

This compound is pivotal in glycosylation processes, where it acts as a glycosyl donor. The synthesis of tetra-O-acetyl-1-thio-D-glucopyranose demonstrates its use in generating glycosides under mild conditions, contributing to the field of carbohydrate chemistry (Fujihira et al., 2003). Moreover, it enables the one-pot synthesis of derivatives crucial for the creation of glucosamine glycosyl donors, highlighting its versatility in synthesizing biologically relevant molecules (Pertel et al., 2018).

Enzymatic Studies and Biological Applications

In addition to its chemical synthesis applications, 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose has been explored in biological contexts. For example, its derivatives have been studied for their ability to induce resistance in plants against fungal pathogens, demonstrating its potential in agricultural biotechnology (Flors et al., 2003). This application underscores the compound's utility beyond conventional chemical synthesis, extending into plant biology and protection.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCFXXCSGBEENZ-RGDJUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)